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Introduction
N-Dodecyllactobionamide is a non-ionic, biodegradable, and biocompatible surfactant

derived from lactose.[1][2][3] Its amphiphilic nature, comprising a hydrophilic lactobionamide

headgroup and a hydrophobic N-dodecyl tail, allows for self-assembly into micellar

nanostructures in aqueous environments.[4] The lactobionamide moiety contains a terminal

galactose residue, which can serve as a targeting ligand for the asialoglycoprotein receptor

(ASGPR), a receptor overexpressed on the surface of hepatocytes.[5][6][7] This targeting

capability presents a significant opportunity for the development of liver-specific drug delivery

systems for treating conditions such as liver cancer and hepatitis.[8][9]

These application notes provide a comprehensive overview of the potential use of N-
Dodecyllactobionamide in drug delivery, including detailed protocols for the formulation,

characterization, and in vitro evaluation of drug-loaded micelles. The information presented is

based on the known physicochemical properties of N-Dodecyllactobionamide and analogous

sugar-based surfactant systems.
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The successful formulation of N-Dodecyllactobionamide-based drug delivery systems is

dependent on its physicochemical properties. The following tables summarize key quantitative

data for N-Dodecyllactobionamide and provide hypothetical data for a model drug-loaded

formulation.

Table 1: Physicochemical Properties of N-Alkyl-N-methyllactobionamides

Property C10-MLA C12-MLA C14-MLA C16-MLA C18-MLA

Critical

Micelle

Concentratio

n (CMC)

(mol/L)

1.9 x 10⁻³ 2.1 x 10⁻⁴ 2.5 x 10⁻⁵ 4.0 x 10⁻⁶ 1.0 x 10⁻⁶

Surface Area

per Molecule

(Amin) (Å²)

67 66 65 64 63

Standard

Free Energy

of

Micellization

(ΔG°mic)

(kJ/mol)

-19.9 -25.2 -30.0 -34.0 -38.0

Data adapted from a study on N-Alkyl-N-methyllactobionamides, which are structurally similar

to N-Dodecyllactobionamide.[4]

Table 2: Hypothetical Characteristics of Doxorubicin-Loaded N-Dodecyllactobionamide
Micelles

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b3026313?utm_src=pdf-body
https://www.benchchem.com/product/b3026313?utm_src=pdf-body
https://www.benchchem.com/product/b3026313?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11482965/
https://www.benchchem.com/product/b3026313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Particle Size (Hydrodynamic Diameter) 80 - 120 nm

Polydispersity Index (PDI) < 0.2

Zeta Potential -5 to -15 mV

Drug Loading Content (%) 5 - 10%

Encapsulation Efficiency (%) 70 - 90%

These are projected values based on typical characteristics of similar polymeric and surfactant-

based micellar drug delivery systems.

Experimental Protocols
The following protocols provide a framework for the preparation and evaluation of N-
Dodecyllactobionamide micelles for drug delivery applications.

Protocol 1: Preparation of Drug-Loaded N-
Dodecyllactobionamide Micelles
This protocol describes the preparation of drug-loaded micelles using a thin-film hydration

method, suitable for encapsulating hydrophobic drugs like Doxorubicin.

Materials:

N-Dodecyllactobionamide

Doxorubicin (or other hydrophobic drug)

Chloroform

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:
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Dissolve 50 mg of N-Dodecyllactobionamide and 5 mg of Doxorubicin in 10 mL of

chloroform in a round-bottom flask.

Remove the organic solvent using a rotary evaporator at 40°C to form a thin, uniform film on

the flask wall.

Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

Hydrate the thin film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.

Sonicate the resulting suspension using a probe sonicator for 5 minutes (30 seconds on, 30

seconds off) on an ice bath to form uniform micelles.

Filter the micellar solution through a 0.22 µm syringe filter to remove any un-dissolved drug

or aggregates.

Store the drug-loaded micelle solution at 4°C.

Protocol 2: Characterization of Drug-Loaded Micelles
1. Particle Size and Zeta Potential:

Dilute the micelle solution with deionized water.
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a
Dynamic Light Scattering (DLS) instrument.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

Lyophilize a known volume of the micellar solution to obtain the total weight of micelles.
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and
release the drug.
Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or High-
Performance Liquid Chromatography (HPLC).
Calculate DLC and EE using the following formulas:
DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Protocol 3: In Vitro Drug Release Study
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This protocol uses a dialysis method to evaluate the release of the encapsulated drug from the

micelles over time.

Materials:

Drug-loaded N-Dodecyllactobionamide micelles

Dialysis membrane (MWCO 10 kDa)

Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5 (to simulate endosomal pH)

Procedure:

Transfer 2 mL of the drug-loaded micelle solution into a dialysis bag.

Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or pH 5.5) in a beaker

with constant stirring (100 rpm) at 37°C.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the

release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

Quantify the amount of released drug in the collected samples using UV-Vis

spectrophotometry or HPLC.

Plot the cumulative drug release percentage against time.

Protocol 4: Cell Viability (MTT) Assay
This assay evaluates the cytotoxicity of the drug-loaded micelles against a target cell line (e.g.,

HepG2, a human liver cancer cell line).

Materials:

HepG2 cells

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

Drug-loaded N-Dodecyllactobionamide micelles
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Free Doxorubicin solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Dimethyl sulfoxide (DMSO)

Procedure:

Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24

hours.

Treat the cells with varying concentrations of free Doxorubicin and Doxorubicin-loaded

micelles. Include untreated cells as a control.

Incubate the cells for 48 hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the control.

Visualizations
The following diagrams illustrate key concepts and workflows related to the use of N-
Dodecyllactobionamide in drug delivery.
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Self-Assembly of N-Dodecyllactobionamide Micelle
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Self-assembly of a drug-loaded N-Dodecyllactobionamide micelle.
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Experimental Workflow

Formulation of
Drug-Loaded Micelles
(Thin-film Hydration)

Physicochemical
Characterization

(DLS, HPLC)
In Vitro

Drug Release
(Dialysis)

In Vitro
Cell Studies

(MTT, Uptake)

Data Analysis
and Interpretation

Click to download full resolution via product page

Workflow for formulation and evaluation of micelles.
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Proposed Cellular Uptake Pathway in Hepatocytes
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Targeted uptake of micelles by hepatocytes via ASGPR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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